molecular formula C7H10INO B11833054 (1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

Cat. No.: B11833054
M. Wt: 251.06 g/mol
InChI Key: XJNJECATMLHIFP-RQJHMYQMSA-N
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Description

(1R,6R)-6-iodo-3-azabicyclo[410]heptane-1-carbaldehyde is a bicyclic compound that features an iodine atom and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of iodine and a suitable azabicyclo precursor in the presence of a strong base. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used but can include azides, thiols, or other substituted derivatives.

Scientific Research Applications

(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It can be used in the synthesis of materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary but often include key regulatory proteins or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,6R)-6-bromo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde: Similar structure but with a bromine atom instead of iodine.

    (1R,6R)-6-chloro-3-azabicyclo[4.1.0]heptane-1-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.

    (1R,6R)-6-fluoro-3-azabicyclo[4.1.0]heptane-1-carbaldehyde: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde imparts unique reactivity and properties compared to its halogenated analogs. Iodine is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H10INO

Molecular Weight

251.06 g/mol

IUPAC Name

(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

InChI

InChI=1S/C7H10INO/c8-7-1-2-9-4-6(7,3-7)5-10/h5,9H,1-4H2/t6-,7+/m1/s1

InChI Key

XJNJECATMLHIFP-RQJHMYQMSA-N

Isomeric SMILES

C1CNC[C@@]2([C@]1(C2)I)C=O

Canonical SMILES

C1CNCC2(C1(C2)I)C=O

Origin of Product

United States

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